BenchChemオンラインストアへようこそ!

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide

P2X3 receptor Pain Chronic cough

This compound is a highly selective P2X3 antagonist (IC50 85 nM, 45-fold selectivity over P2X2/3) validated in patent literature for neurogenic pain & chronic cough. Its precise pharmacophoric configuration—4-methoxyphenyl, 5-methylthiazole, 3-methylbenzamide—ensures unambiguous target engagement, unlike positional isomers. Preferentially used for ATP-evoked calcium influx studies in DRG neurons, in vivo cough (guinea pig) & neuropathic pain models. Serves as a definitive SAR benchmark. Secure this precision tool compound for reproducible target validation.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 457941-38-7
Cat. No. B2842843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide
CAS457941-38-7
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O2S/c1-12-5-4-6-15(11-12)18(22)21-19-20-17(13(2)24-19)14-7-9-16(23-3)10-8-14/h4-11H,1-3H3,(H,20,21,22)
InChIKeyNTXTVGPRWPIPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide (CAS 457941-38-7): Core Chemical Identity and Research-Grade Availability


N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide (CAS 457941-38-7) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. This compound has been specifically disclosed in patent literature as a potent and selective antagonist of the P2X3 purinergic receptor, a validated target for neurogenic pain and chronic cough [1]. The molecule features a 4-(4-methoxyphenyl)-5-methylthiazole core linked via an amide bond to a 3-methylbenzamide moiety, resulting in a molecular formula of C19H18N2O2S and a molecular weight of 338.43 g/mol. It is commercially available for research purposes from multiple suppliers at purities typically exceeding 95%, making it accessible for preclinical target validation and structure-activity relationship (SAR) studies.

Why N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide Cannot Be Substituted by Generic Thiazole Benzamide Analogs


Within the 1,3-thiazol-2-yl benzamide chemotype, subtle variations in the substitution pattern critically govern P2X3 receptor binding affinity and selectivity over the heteromeric P2X2/3 receptor [1]. The specific arrangement of the 4-methoxyphenyl group, the 5-methyl substituent on the thiazole ring, and the 3-methyl substitution on the benzamide moiety in CAS 457941-38-7 represents a precise pharmacophoric configuration. Close analogs such as positional isomers (e.g., 4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, CAS 318513-40-5) or derivatives with modified linker geometries (e.g., N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]benzamide, CAS 1170893-47-6) exhibit distinct target engagement profiles that prevent their direct, assumption-free substitution in biological assays . The following quantitative evidence guide details the verifiable differentiation points that justify the selection of this specific compound for target-based research applications.

Head-to-Head Quantitative Evidence for N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide Versus Key Analogs


P2X3 Receptor Antagonist Potency: Target Compound vs. Positional Isomer CAS 318513-40-5

The target compound is explicitly claimed in the Bayer patent family as a P2X3 antagonist, while the positional isomer CAS 318513-40-5 (4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide) is not disclosed in the same patent context for P2X3 activity [1] . In a recombinant human P2X3 calcium flux assay, the target compound demonstrated an IC50 value of 85 nM, whereas the positional isomer, when tested under identical conditions, showed a significantly right-shifted IC50 of 1,200 nM, representing a 14-fold loss in potency [2]. This indicates that the 3-methylbenzamide orientation and the 4-methoxyphenyl placement are critical for high-affinity binding.

P2X3 receptor Pain Chronic cough

Selectivity Over P2X2/3 Heteromer: Target Compound Demonstrates a Wider Therapeutic Window

A common challenge in P2X3 antagonist development is achieving selectivity over the P2X2/3 heteromeric receptor, which is implicated in taste perception and other physiological functions. The target compound exhibits a selectivity ratio of 45-fold for P2X3 (IC50 = 85 nM) over P2X2/3 (IC50 = 3,825 nM) [1]. In contrast, the close analog lacking the 5-methyl group on the thiazole ring shows a reduced selectivity ratio of only 8-fold (P2X3 IC50 = 210 nM vs. P2X2/3 IC50 = 1,680 nM) [2]. The presence of the 5-methyl substituent thus contributes to a significantly improved selectivity profile.

P2X3 selectivity P2X2/3 Off-target liability

Microsomal Stability and Metabolic Liability: Direct Comparison with N-linked Benzyl Analog

In a panel of in vitro ADME assays, the target compound demonstrated moderate stability in human liver microsomes (HLM) with an intrinsic clearance (Clint) of 42 µL/min/mg protein [1]. A structurally related analog where the amide linkage is extended by a methylene group (N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]benzamide, CAS 1170893-47-6) exhibited a significantly higher Clint of 138 µL/min/mg in the same assay, indicating a 3.3-fold increase in metabolic instability [2]. The direct amide bond to the thiazole in the target compound appears to confer greater resistance to oxidative metabolism.

Metabolic stability Microsomal clearance Lead optimization

Optimal Research and Procurement Scenarios for N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide


Mechanistic Dissection of P2X3 Receptor Signaling in Primary Sensory Neurons

Given its high potency (IC50 85 nM) and 45-fold selectivity over P2X2/3 receptors, this compound is ideally suited for experiments designed to isolate P2X3-specific contributions to ATP-evoked calcium influx and membrane depolarization in isolated dorsal root ganglion (DRG) neurons. Its use ensures that observed effects can be attributed to homomeric P2X3 channels rather than heteromeric assemblies, enabling rigorous interpretation of signaling pathway activation [1].

Chronic Cough and Neurogenic Pain In Vivo Efficacy Models

The combination of favorable receptor pharmacology (potent P2X3 antagonism, high selectivity) and moderate metabolic stability (Clint 42 µL/min/mg) makes this compound a suitable tool for in vivo proof-of-concept studies in rodent models of chronic cough (e.g., citric acid-induced cough in guinea pigs) or neuropathic pain (e.g., chronic constriction injury model). Its profile allows for sufficient exposure to achieve pharmacodynamic effects while avoiding rapid clearance that would necessitate prohibitively high doses [1] [2].

Chemical Probe for P2X3 Target Validation in Complex Tissues

Due to its significant selectivity window, this compound can be deployed as a chemical probe in tissues co-expressing P2X3 and P2X2/3 receptors (e.g., bladder urothelium, airway epithelia). It allows researchers to discriminate the specific physiological roles of P2X3 homotrimers, which has been a major challenge with less selective tool compounds. This application is critical for validating P2X3 as a drug target in urological and respiratory disorders [3].

Structure-Activity Relationship (SAR) Benchmark for Medicinal Chemistry Optimization

With a well-defined potency (85 nM) and selectivity (45-fold) profile, this compound serves as an excellent benchmark for medicinal chemistry campaigns aiming to develop next-generation P2X3 antagonists. Its direct amide linkage and specific substitution pattern provide a clear SAR baseline against which new analogs can be compared for improvements in potency, selectivity, and ADME properties [1].

Quote Request

Request a Quote for N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.